Erythorbic acid
Erythorbic acid
D-erythro-Hex-2-enonic acid, gamma-lactone is a natural product found in Pisum sativum and Hippophae with data available.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
Brand Name:
Vulcanchem
CAS No.:
89-65-6
VCID:
VC0123764
InChI:
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2
SMILES:
C(C(C1C(=C(C(=O)O1)O)O)O)O
Molecular Formula:
C6H8O6
Molecular Weight:
176.12 g/mol
Erythorbic acid
CAS No.: 89-65-6
Cat. No.: VC0123764
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-erythro-Hex-2-enonic acid, gamma-lactone is a natural product found in Pisum sativum and Hippophae with data available. A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant. |
|---|---|
| CAS No. | 89-65-6 |
| Molecular Formula | C6H8O6 |
| Molecular Weight | 176.12 g/mol |
| IUPAC Name | 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
| Standard InChI | InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2 |
| Standard InChI Key | CIWBSHSKHKDKBQ-UHFFFAOYSA-N |
| SMILES | C(C(C1C(=C(C(=O)O1)O)O)O)O |
| Canonical SMILES | C(C(C1C(=C(C(=O)O1)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator